![molecular formula C17H16N4O2 B5302522 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, also known as ABT-751, is a small molecule inhibitor of microtubule dynamics. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer treatment.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide works by binding to the colchicine-binding site on microtubules, which inhibits their dynamics and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and ultimately cell death. N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. In addition, it has been extensively studied, which means that there is a large body of literature on its mechanisms of action and potential applications. However, there are also limitations to using N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide in lab experiments. For example, it has been shown to have cytotoxic effects on normal cells, which can make it difficult to study its effects on cancer cells in vitro.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One area of focus could be the development of new formulations or delivery methods that would enhance its efficacy and reduce its toxicity. Another area of focus could be the identification of biomarkers that would allow for the selection of patients who are most likely to benefit from treatment with N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. Finally, there is a need for further research on the mechanisms of action of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, particularly with regard to its effects on angiogenesis and metastasis.
Synthesemethoden
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-aminobenzoyl chloride with 2-aminobenzimidazole to form N-[4-(amino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, which is then acetylated to produce N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. The synthesis process has been optimized to produce high yields of pure N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. In addition, N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and carboplatin.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(benzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)19-13-6-8-14(9-7-13)20-17(23)10-21-11-18-15-4-2-3-5-16(15)21/h2-9,11H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGOYDWKWWBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.